molecular formula C14H22ClN5O2S B11800281 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine

Cat. No.: B11800281
M. Wt: 359.9 g/mol
InChI Key: GNAADYNAHVDGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a piperazine-based compound featuring a pyridine ring substituted with a chlorine atom and a sulfonyl-linked 4-methylpiperazine moiety. Piperazine derivatives are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors . Its sulfonyl group enhances solubility and metabolic stability, while the chloro-pyridine moiety may influence target binding specificity .

Properties

Molecular Formula

C14H22ClN5O2S

Molecular Weight

359.9 g/mol

IUPAC Name

1-(5-chloro-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C14H22ClN5O2S/c1-18-6-8-20(9-7-18)23(21,22)13-11-17-10-12(15)14(13)19-4-2-16-3-5-19/h10-11,16H,2-9H2,1H3

InChI Key

GNAADYNAHVDGJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl

Origin of Product

United States

Preparation Methods

Chloropyridine Intermediate Synthesis

The 5-chloro-4-(piperazin-1-yl)pyridin-3-sulfonyl scaffold is typically constructed from 3,4,5-trichloropyridine. Selective displacement of the 4-chloro group with piperazine proceeds via:

  • Step 1 : Reaction of 3,4,5-trichloropyridine with piperazine in acetonitrile at 80°C for 12 hours, yielding 5-chloro-4-(piperazin-1-yl)pyridin-3-yl chloride (85–92% yield).

  • Step 2 : Sulfonylation using 4-methylpiperazine and sulfur trioxide-triethylamine complex in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Critical Parameters :

  • Excess piperazine (2.5 eq) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pyridine Functionalization

Patent CN111620852B discloses a method to introduce the sulfonyl-piperazine moiety via a Suzuki coupling intermediate:

  • Boronic Ester Preparation : 5-Chloro-3-iodopyridine reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%), yielding the corresponding boronic ester (78% yield).

  • Coupling with Sulfonyl Precursor : The boronic ester couples with 4-methylpiperazine-1-sulfonyl chloride using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in THF/water (4:1) at 60°C.

Advantages :

  • Avoids harsh sulfonylation conditions by pre-forming the sulfonyl chloride.

  • Enables late-stage functionalization, simplifying purification.

Buchwald-Hartwig Amination for Direct Piperazine Attachment

The synthesis of 5-chloro-4-(piperazin-1-yl)pyridin-3-yl sulfonate intermediates benefits from palladium-mediated C–N bond formation:

  • Substrate : 5-Chloro-3-sulfonyl-4-iodopyridine.

  • Conditions : Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), Cs₂CO₃, and piperazine in toluene at 110°C for 24 hours.

  • Yield : 68–74% after column chromatography.

Optimization Insights :

  • Microwave irradiation (150°C, 30 minutes) increases yield to 82% while reducing reaction time.

  • Steric hindrance from the sulfonyl group necessitates bulky ligands (Xantphos) to prevent catalyst deactivation.

Sulfonylation Methodologies

Direct Sulfonylation of Piperazine Derivatives

A two-step protocol from WO2020049599A1 achieves high-purity sulfonylation:

  • Sulfonyl Chloride Formation : Reacting 5-chloro-4-(piperazin-1-yl)pyridine-3-thiol with Cl₂ gas in acetic acid at −10°C.

  • Coupling with 4-Methylpiperazine : Adding 4-methylpiperazine (1.2 eq) and triethylamine (2.5 eq) in DCM at 0°C, followed by warming to 25°C (89% yield).

Purification : Recrystallization from acetonitrile/isopropanol (1:3) reduces impurities (<0.5% by HPLC).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Sub.85–9298.5Scalable, minimal Pd usageRequires anhydrous conditions
Suzuki Coupling7897.2Modular boronic ester approachHigh catalyst loading (5 mol%)
Buchwald-Hartwig68–8299.1Direct C–N bond formationSensitive to steric effects
Direct Sulfonylation8999.5High purity, short reaction timeCl₂ handling requires strict safety

Purification and Characterization

Solvent-Dependent Crystallization

Patent CN111620852B emphasizes solvent selection for impurity removal:

  • Step 1 : Dissolve crude product in hot acetonitrile (75–80°C).

  • Step 2 : Cool to 0–5°C over 2 hours, yielding crystalline product with ≤0.3% impurities.

Analytical Data :

  • HPLC : Retention time 8.2 minutes (C18 column, 60% MeCN/40% H₂O).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 3.45–3.20 (m, 8H, piperazine), 2.30 (s, 3H, N–CH₃) .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂-) participates in nucleophilic substitution and cyclization reactions:

  • Nucleophilic displacement : The sulfonyl group activates the adjacent pyridine ring for nucleophilic attack. For example, chlorine at position 5 of the pyridine can be replaced by amines under basic conditions (K₂CO₃/CH₃CN, reflux) .

  • Cyclization : Reaction with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) facilitates aldehyde formation, enabling further cyclization to fused heterocycles .

Piperazine Functionalization

The 4-methylpiperazine and unsubstituted piperazine groups undergo alkylation, acylation, and coupling:

Alkylation

  • N-Methylation : Treatment with methyl iodide in THF yields quaternary ammonium salts.

  • Side-chain elongation : Reaction with 1-bromo-3-chloropropane introduces propyl spacers (KI, K₂CO₃, 60°C) .

Acylation

  • Acetyl chloride in dichloromethane (DCM) selectively acylates the secondary amine of the piperazine ring .

Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 85°C) modifies the pyridine ring .

Pyridine Ring Modifications

The chlorinated pyridine core undergoes regioselective substitutions:

Reaction Conditions Product Yield Ref.
Chlorine displacementK₂CO₃, CH₃CN, reflux5-Amino-pyridine derivative78%
FluorinationKF, DMF, 120°C5-Fluoro analog65%
NitrationHNO₃/H₂SO₄, 0°C5-Nitro intermediate82%

Reduction/Oxidation Pathways

  • Reduction : LiAlH₄ in THF reduces ester groups to alcohols (e.g., ethyl ester → hydroxymethyl) .

  • Oxidation : MnO₂ in chloroform oxidizes primary alcohols to aldehydes (>90% yield) .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

  • Alkyl chain elongation at position 6 of the pyridine enhances 5-HT₇ receptor binding affinity (Kᵢ = 12 nM vs. 89 nM for parent compound) .

  • Bulkier substituents on the piperazine nitrogen reduce off-target activity (e.g., 10-fold selectivity over 5-HT₂AR) .

Key Synthetic Challenges

  • Regioselectivity : Competing reactions at the sulfonamide vs. pyridine require precise temperature control .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve yields in coupling reactions .

Scientific Research Applications

Antihyperglycemic Activity

Research indicates that compounds similar to 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine exhibit significant antihyperglycemic effects. A study reported that derivatives demonstrated improved glycemic control in diabetic models, indicating potential use in diabetes management .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. A comparative study revealed that similar sulfonamide derivatives displayed moderate to strong inhibitory effects against pathogens like Staphylococcus aureus and E. coli:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

These results suggest that the sulfonamide moiety enhances antimicrobial efficacy .

Neuropharmacological Effects

Compounds containing piperazine structures are often investigated for their neuropharmacological properties, including anxiolytic and antidepressant activities. Studies have indicated that similar piperazine derivatives can interact with serotonin receptors, potentially leading to mood-enhancing effects.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

  • Diabetes Management : A study published in a peer-reviewed journal demonstrated that derivatives of this compound improved insulin sensitivity in cellular models, suggesting its utility as a therapeutic agent for type 2 diabetes .
  • Antibacterial Screening : Research conducted on a series of synthesized sulfonamide compounds indicated strong antibacterial activity against several strains, reinforcing the potential of this class of compounds in treating bacterial infections .
  • Neuropharmacological Investigations : Experimental data from neuropharmacological studies showed that piperazine derivatives could modulate neurotransmitter systems, leading to potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural and functional differences between the target compound and related piperazine derivatives:

Compound Name Structural Features Pharmacological Activity Key References
1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine Pyridinyl-sulfonyl, 4-methylpiperazine, chloro substituent Hypothesized: Antifungal, antitumor (inferred from CYP51 inhibitors and piperazine activity)
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Trifluoromethylphenyl, pyridin-3-yl, ethanone linker CYP51 inhibitor, anti-Trypanosoma cruzi (Chagas disease)
1-(3-Chlorobenzyl)-4-(4-methylbenzenesulfonyl)piperazine Chlorobenzyl, tosyl group Synthetic intermediate; no reported bioactivity
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine Difluorobenzyl, tosyl group Structural studies; fluorination may enhance binding affinity
1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine Bromo-ethoxy-phenyl, methylpiperazine Similar sulfonylpiperazine; bromine may improve lipophilicity
PF-5274857 (Smo antagonist) Bipyridinyl, methylsulfonyl, chloro substituent Brain-penetrant Smoothened (Smo) antagonist for cancer therapy

Key Structural and Functional Differences

  • Substituent Effects :
    • The chloro-pyridine group in the target compound distinguishes it from UDO (), which uses a trifluoromethylphenyl group for CYP51 inhibition. Chlorine’s electronegativity may enhance target binding compared to bromine or fluorine in analogues .
    • Sulfonyl Linkers : The sulfonyl group in the target compound and 1-((3-Bromo-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine () improves solubility, whereas PF-5274857’s methylsulfonyl group enhances blood-brain barrier penetration .
    • Piperazine Modifications : Methylation at the piperazine nitrogen (4-methylpiperazine) may reduce metabolic oxidation compared to unsubstituted piperazines .

Research Findings and Implications

  • Antimicrobial Potential: UDO and UDD () demonstrate that pyridine-piperazine hybrids inhibit CYP51, a key enzyme in pathogen sterol biosynthesis. The target compound’s chloro-pyridine motif may confer similar activity .
  • Anticancer Applications : Piperazine derivatives like PF-5274857 () show efficacy in targeting oncogenic pathways (e.g., Hedgehog/Smo). The target compound’s sulfonyl group and aromatic system align with structural requirements for kinase or receptor antagonism .
  • Safety and Pharmacokinetics : Predicted properties for 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine () include a pKa of 5.62, suggesting favorable absorption in acidic environments (e.g., gastrointestinal tract) .

Biological Activity

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₂₂ClN₅O₂S
  • Molecular Weight : 359.9 g/mol

The structure features a sulfonyl group attached to a piperazine derivative, which is significant for its reactivity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of key signaling pathways such as the cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it exhibits moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

PPARγ Agonist Activity

Recent investigations have identified this compound as a potential PPARγ agonist. This activity is particularly relevant in the context of metabolic disorders such as type 2 diabetes. In vitro studies demonstrated that the compound enhances adipogenesis in 3T3-L1 cells, suggesting its utility in improving insulin sensitivity without the adverse effects typically associated with thiazolidinediones (TZDs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have shown multikinase inhibition profiles, affecting various pathways involved in tumor growth and proliferation.
  • Receptor Modulation : As a PPARγ agonist, it may influence glucose metabolism and fat storage.
  • Antimicrobial Action : The disruption of bacterial cellular processes contributes to its antibacterial efficacy.

Study on Antitumor Efficacy

In a study examining the antitumor effects of piperazine derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against multiple myeloma cell lines. The results indicated a reduction in phosphorylated RB protein levels and downregulation of E2F-target genes, which are critical for cell cycle progression .

Evaluation of Antibacterial Properties

A comparative analysis highlighted that this compound demonstrated bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition at low concentrations. The study emphasized the importance of structural modifications in enhancing antibacterial potency .

Q & A

Q. How can researchers optimize the synthesis of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic screening of reaction conditions. For example, nucleophilic substitution reactions involving piperazine derivatives (as in and ) often benefit from:
  • Solvent selection : Polar aprotic solvents like DCM or acetonitrile enhance reactivity (e.g., uses DCM for benzoylation).
  • Temperature control : Reactions at 60–80°C improve kinetics without side-product formation.
  • Catalysis : Base catalysts like DIPEA () or NaOH () facilitate deprotonation of amines.
  • Purification : Column chromatography () or crystallization () ensures ≥95% purity.
    Monitor progress via TLC or LCMS (e.g., reports LCMS data for intermediates) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine orthogonal techniques:
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons in and show distinct splitting patterns).
  • LCMS : Validate molecular weight (e.g., reports observed vs. theoretical m/zm/z).
  • IR spectroscopy : Identify sulfonyl (S=O stretch ~1350 cm1^{-1}) and piperazine N-H stretches.
  • Elemental analysis : Verify C/H/N ratios (e.g., uses this for purity assessment).
    Cross-reference with synthetic intermediates to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should include:
  • pH sensitivity : Test solubility and degradation in buffers (pH 2–10) over 24–72 hours ( highlights pH-dependent reactivity).
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures (e.g., notes thermal decomposition risks).
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products.
  • Long-term storage : Monitor purity at -20°C vs. room temperature ( recommends desiccated storage).
    Quantify degradation via HPLC and track byproducts with LCMS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

  • Methodological Answer : SAR requires modular synthesis of analogs (e.g., ’s fragment-based approach):
  • Core modifications : Vary substituents on the pyridine (Cl vs. F) or piperazine rings (methyl vs. ethyl groups).
  • Functional group swaps : Replace sulfonyl with carbonyl or amide ( explores similar substitutions).
  • Bioassays : Screen analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or SPR.
    Computational docking (e.g., using AutoDock Vina) can prioritize high-potential analogs .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies via:
  • Assay standardization : Replicate experiments under identical conditions (e.g., buffer pH, temperature in ).
  • Orthogonal validation : Confirm target engagement using CETSA (cellular thermal shift assays) or ITC.
  • Meta-analysis : Compare datasets from (low-yield syntheses) and (optimized routes) to identify impurity-driven artifacts.
    Publish raw data (e.g., NMR/LCMS spectra) for transparency .

Q. What in silico strategies predict metabolic pathways and toxicity risks?

  • Methodological Answer : Use computational tools:
  • Metabolism prediction : SwissADME or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at piperazine in ).
  • Toxicity screening : ADMETlab2.0 to assess hepatotoxicity or hERG inhibition (critical for piperazine-containing drugs).
  • CYP interactions : Molecular dynamics simulations to evaluate CYP3A4/2D6 binding ( notes CYP inhibition potential).
    Validate predictions with in vitro microsomal assays .

Q. How to design experiments for identifying unknown metabolites in preclinical models?

  • Methodological Answer : Apply high-resolution mass spectrometry (HRMS) coupled with 14C^{14}C-radiolabeling:
  • Sample preparation : Extract plasma/urine at multiple timepoints ( uses similar protocols).
  • Data acquisition : Use UPLC-HRMS (e.g., Q-TOF) for untargeted metabolomics.
  • Annotation : Compare fragmentation patterns with libraries (e.g., mzCloud) and synthetic standards.
    Confirm structures via NMR if sufficient quantities are isolated .

Q. What chromatographic methods separate enantiomers of this chiral compound?

  • Methodological Answer : Chiral separation requires:
  • Column selection : Use polysaccharide-based columns (Chiralpak IA/IB) with hexane:isopropanol gradients.
  • Detection : Polarimetric or CD detectors enhance sensitivity (’s analogs use similar setups).
  • Validation : Confirm enantiopurity via X-ray crystallography (if crystals form) or Mosher’s ester analysis.
    Optimize mobile phase pH to stabilize enantiomers ( notes pH-dependent stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.